Ester d'azido-PEG8-NHS

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

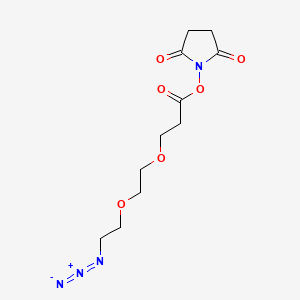

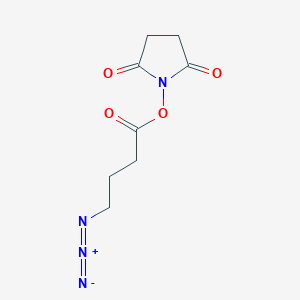

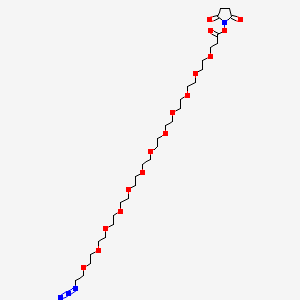

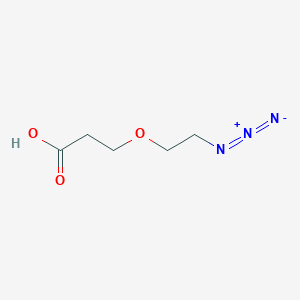

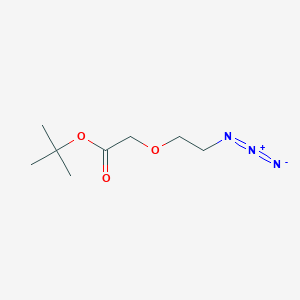

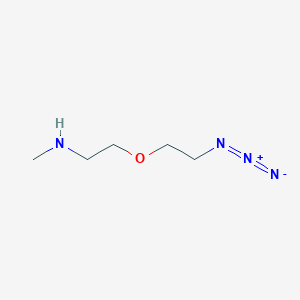

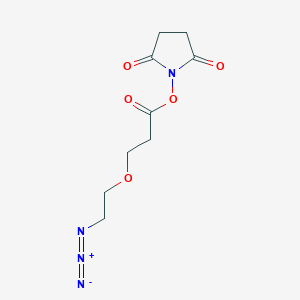

Azido-PEG8-NHS ester is a heterobifunctional polyethylene glycol derivative that contains an azide group on one end and an N-hydroxysuccinimide (NHS) ester on the other. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable triazole linkages through azide-alkyne cycloaddition reactions .

Applications De Recherche Scientifique

Azido-PEG8-NHS ester has a wide range of applications in scientific research, including:

Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.

Medicine: Utilized in the development of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras)

Industry: Applied in the production of functionalized polymers and materials with enhanced properties.

Mécanisme D'action

Target of Action

The primary targets of Azido-PEG8-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The N-hydroxysuccinimidyl (NHS) ester group in the compound is reactive towards these primary amines, forming stable amide bonds .

Mode of Action

Azido-PEG8-NHS ester interacts with its targets through two key functional groups: the azide group and the NHS ester. The azide group can react with alkyne, bicyclononyne (BCN), or dibenzocyclooctyne (DBCO) via a process known as Click Chemistry, yielding a stable triazole linkage . On the other hand, the NHS ester reacts with primary amines in proteins or other amine-containing molecules to form stable amide bonds .

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) spacer in the compound is known to increase solubility in aqueous media , which could influence its absorption and distribution.

Result of Action

The primary result of Azido-PEG8-NHS ester’s action is the formation of stable triazole linkages and amide bonds with target molecules. This can lead to the modification of proteins or other amine-containing molecules, potentially altering their function or properties .

Action Environment

The action of Azido-PEG8-NHS ester is influenced by environmental factors such as pH and the presence of moisture. NHS esters react efficiently in aqueous media at physiological pH values (7.0 – 7.5), but they are prone to hydrolysis at a rate that is pH-dependent . Care must be taken to limit exposure to moisture and the compound should be restored under an inert atmosphere .

Analyse Biochimique

Biochemical Properties

Azido-PEG8-NHS ester is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .

Cellular Effects

It is known that the compound can be used to selectively degrade target proteins in the intracellular ubiquitin-proteasome system .

Molecular Mechanism

Azido-PEG8-NHS ester contains an NHS ester that readily reacts with amines in aqueous solution or organic solvent . The azide group reacts with an alkyne in the well-known click chemistry reaction . The click chemistry reaction proceeds by copper (I) or ruthenium catalysis or in a strain-catalyzed reaction with certain types of alkyne partners .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG8-NHS ester involves the preparation of a heterobifunctional polyethylene glycol derivative with both azide and NHS ester functionalities. The process typically starts with the polymerization of ethylene oxide to form amino-PEG-alcohol, followed by chain-end modification to introduce the azide and NHS ester groups . The overall yield of this synthesis is around 33% .

Industrial Production Methods

Industrial production of Azido-PEG8-NHS ester follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in solid or viscous liquid form and stored at low temperatures to maintain stability .

Analyse Des Réactions Chimiques

Types of Reactions

Azido-PEG8-NHS ester undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group reacts with alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions

Amine Reactions: The NHS ester readily reacts with primary amines to form stable amide bonds

Common Reagents and Conditions

Copper(I) Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.

Strain-Promoted Reagents: Such as DBCO or BCN, used in SPAAC reactions.

Aqueous or Organic Solvents: NHS ester reactions with amines can occur in both aqueous and organic solvents.

Major Products Formed

Triazole Linkages: Formed through click chemistry reactions.

Amide Bonds: Formed through reactions with primary amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Azido-PEG4-NHS ester

- Azido-PEG12-NHS ester

- Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester

- N3-PEG3500-NHS

Uniqueness

Azido-PEG8-NHS ester is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring high solubility and low immunogenicity .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N4O12/c24-26-25-4-6-32-8-10-34-12-14-36-16-18-38-20-19-37-17-15-35-13-11-33-9-7-31-5-3-23(30)39-27-21(28)1-2-22(27)29/h1-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXJVYAMFTUKFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)